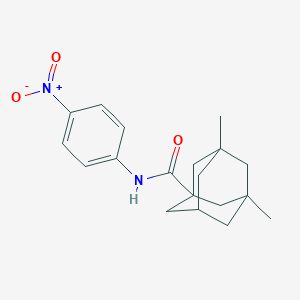
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific targets in the body.
作用机制
The mechanism of action of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves its interaction with specific targets in the body. It has been shown to modulate the activity of ion channels and receptors, which are involved in various biological processes. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific target it interacts with. It has been shown to modulate the activity of ion channels and receptors, which can have a wide range of effects on cellular signaling and physiological processes.
实验室实验的优点和局限性
One advantage of using 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide in lab experiments is its ability to selectively interact with specific targets in the body. This allows researchers to study the mechanism of action of various biological processes in a more precise manner. However, one limitation of this compound is its relatively high cost compared to other research tools.
未来方向
There are several future directions for research involving 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide. One direction is the study of its interaction with specific ion channels and receptors, which could lead to the development of new drugs for various diseases. Another direction is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
合成方法
The synthesis of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves several steps. The starting material is adamantane, which is reacted with various reagents to introduce the desired functional groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学研究应用
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to interact with specific targets in the body, including ion channels and receptors. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
属性
IUPAC Name |
3,5-dimethyl-N-(4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)20-14-3-5-15(6-4-14)21(23)24/h3-6,13H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSMVLMZRTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387316 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6117-36-8 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)


![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)